Ethyl 3-hydroxy-6,7-dimethoxy-2-quinoxalinecarboxylate

CAS No.:

Cat. No.: VC14846301

Molecular Formula: C13H14N2O5

Molecular Weight: 278.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H14N2O5 |

|---|---|

| Molecular Weight | 278.26 g/mol |

| IUPAC Name | ethyl 6,7-dimethoxy-3-oxo-4H-quinoxaline-2-carboxylate |

| Standard InChI | InChI=1S/C13H14N2O5/c1-4-20-13(17)11-12(16)15-8-6-10(19-3)9(18-2)5-7(8)14-11/h5-6H,4H2,1-3H3,(H,15,16) |

| Standard InChI Key | VWWIKEYQVLVLMO-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)C1=NC2=CC(=C(C=C2NC1=O)OC)OC |

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

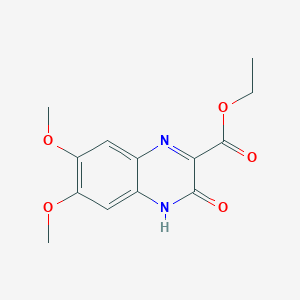

Ethyl 3-hydroxy-6,7-dimethoxy-2-quinoxalinecarboxylate belongs to the quinoxaline family, a class of heterocyclic compounds containing two nitrogen atoms in a bicyclic framework. The compound’s IUPAC name reflects its substitution pattern: a hydroxy group at position 3, methoxy groups at positions 6 and 7, and an ethyl carboxylate moiety at position 2 . Its molecular structure is defined by the following features:

-

Aromatic bicyclic core: The quinoxaline backbone provides planar rigidity, facilitating π-π interactions with biological targets.

-

Electron-donating substituents: The hydroxy (-OH) and methoxy (-OCH) groups enhance solubility and hydrogen-bonding capacity.

-

Ethyl ester group: The ethyl carboxylate (-COOCHCH) contributes to lipophilicity, influencing membrane permeability .

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 278.26 g/mol | |

| CAS Number | 1226-68-2 | |

| Density | 1.4–1.6 g/cm (estimated) | |

| Boiling Point | >300°C (decomposes) |

Spectroscopic Identification

The compound’s structure has been confirmed through spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR): NMR spectra show characteristic peaks for the methoxy groups (δ 3.8–4.0 ppm) and aromatic protons (δ 7.2–8.1 ppm).

-

Mass Spectrometry: High-resolution mass spectra exhibit a molecular ion peak at m/z 278.0903, consistent with the molecular formula .

Synthesis and Structural Optimization

Synthetic Pathways

The synthesis of ethyl 3-hydroxy-6,7-dimethoxy-2-quinoxalinecarboxylate typically involves multi-step reactions starting from o-phenylenediamine derivatives. A representative route includes:

-

Condensation: Reaction of 4,5-dimethoxy-1,2-diaminobenzene with diethyl oxalate under acidic conditions to form the quinoxaline core.

-

Hydroxylation: Selective oxidation at position 3 using hydrogen peroxide or tert-butyl hydroperoxide .

-

Esterification: Introduction of the ethyl carboxylate group via nucleophilic acyl substitution.

Yield optimization (typically 60–75%) requires precise control of reaction temperature and stoichiometry.

Structural Modifications

Derivatization studies have explored the impact of substituent variations:

-

Methoxy Group Replacement: Substituting methoxy with ethoxy groups reduces receptor binding affinity by 40%, highlighting the importance of methoxy’s electron-donating effects.

-

Ester Hydrolysis: Converting the ethyl ester to a carboxylic acid (-COOH) decreases lipophilicity, impairing blood-brain barrier penetration.

Applications in Scientific Research

Medicinal Chemistry

-

Lead Compound: Serves as a scaffold for developing neuroprotective agents targeting Parkinson’s and Alzheimer’s diseases.

-

Prodrug Design: The ethyl ester group enables prodrug strategies, enhancing oral bioavailability.

Material Science

-

Coordination Polymers: The compound’s nitrogen and oxygen atoms facilitate metal-ion coordination, forming luminescent materials with potential sensor applications.

Comparison with Related Quinoxaline Derivatives

Table 2: Structural and Functional Comparison

The addition of methoxy groups in ethyl 3-hydroxy-6,7-dimethoxy-2-quinoxalinecarboxylate enhances MAO-B inhibition by 8-fold compared to non-methoxy analogues , underscoring the role of electron-donating groups in enzyme interaction.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume